2,4-Difluoro-6-methylbenzodifluoride
Overview
Description
2,4-Difluoro-6-methylbenzodifluoride is a chemical compound with the molecular formula C8H6F4. It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2,4-Difluoro-6-methylbenzodifluoride involves several steps. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the benzene ring. The reaction conditions typically involve the use of a strong base and a fluorinating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Difluoro-6-methylbenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Difluoro-6-methylbenzodifluoride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylbenzodifluoride involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
2,4-Difluoro-6-methylbenzodifluoride can be compared with other similar compounds, such as:
2,4-Difluorotoluene: Similar structure but lacks the additional fluorine atoms.
2,6-Difluorotoluene: Similar structure but with different positions of the fluorine atoms.
2,4,6-Trifluorotoluene: Contains an additional fluorine atom compared to this compound.
The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(difluoromethyl)-1,5-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLBHMOFYFMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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